Key experiments provide the foundational evidence for repotrectinib's proposed mechanism of action.
Below is a simplified workflow of the key preclinical experiments that validate this compound's mechanism of action.
The phase 1/2 TRIDENT-1 trial translated these preclinical findings into clinical practice, confirming this compound's efficacy in humans [2] [3]. The recommended Phase 2 dose is 160 mg once daily for 14 days, then 160 mg twice daily [2] [4].
The table below summarizes key efficacy data from the TRIDENT-1 trial.
| Patient Cohort | Confirmed Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|
| ROS1+ TKI-Naive (n=71) | 79% (95% CI, 68-88) [2] [3] | 34.1 months (95% CI, 25.6-NE) [2] [3] | 35.7 months (95% CI, 27.4-NE) [2] [3] |
| 1 Prior ROS1 TKI, Chemo-Naive (n=56) | 38% (95% CI, 25-52) [2] [3] | 14.8 months (95% CI, 7.6-NE) [2] [3] | 9.0 months (95% CI, 6.8-19.6) [2] [3] |
| With ROS1 G2032R Mutation (n=17, across cohorts) | 59% (95% CI, 33-82) [2] [5] [3] | Data not specified | Data not specified |
This compound also demonstrated strong activity against brain metastases. In TKI-naive patients with measurable brain metastases, the intracranial ORR was 89%, and it was 38% in those previously treated with a ROS1 TKI [6] [5].
Despite its potency, tumors can develop resistance to this compound. Understanding these mechanisms is crucial for guiding subsequent therapies. Case reports have identified potential on-target resistance mutations, such as L2086F and S1986Y/F [7].
The most common treatment-related adverse events are dizziness (58%), dysgeusia (50%), and paresthesia (30%). These are mostly low-grade, manageable, and led to treatment discontinuation in only 3% of patients [2] [3].
The core innovation of repotrectinib is its low molecular weight, macrocyclic structure [1] [2]. This compact, three-dimensional design allows it to bind more effectively within the ATP-binding pocket of the target kinases, avoiding the steric hindrance caused by mutations in the solvent-front region [3] [4]. These mutations (such as ROS1G2032R, ALKG1202R, or TRKAG595R) are a major mechanism of acquired resistance to drugs like crizotinib, lorlatinib, entrectinib, and larotrectinib [1] [4]. This compound's macrocyclization strategy enables it to potently inhibit both the wild-type kinases and these resistant mutants [2].
The following diagram illustrates the primary signaling pathways targeted by this compound and the key mutations it overcomes.
This compound inhibits oncogenic kinases and overcomes resistance mutations to block tumor-promoting signaling.
This compound demonstrates potent inhibition at the nanomolar level across its primary targets, including key resistance mutants. The table below summarizes its half-maximal inhibitory concentration (IC50) values from cell-free assays [5].
| Kinase Target | IC₅₀ (nM) | Notes |
|---|---|---|
| WT ALK | 1.01 | Wild-type kinase |
| ALKL1196M | 1.08 | Gatekeeper mutation |
| ALKG1202R | 1.26 | Solvent-front mutation |
| ROS1 | Not specified in table | Also potently inhibited [1] |
| TRK Receptors | Not specified in table | Pan-TRK inhibitor (TRKA, TRKB, TRKC) [1] |
In cellular models, this compound also acts as a potent SRC inhibitor (IC50 = 5.3 nM), which may help suppress cancer cell metastasis [5].
Preclinical studies validate this compound's efficacy across various cancer models, particularly where solvent-front mutations drive resistance.
Beyond its primary targets, this compound inhibits critical oncogenic signaling pathways. In neuroblastoma cell lines, treatment with this compound reduced phosphorylation of not only ALK but also key downstream effectors including ERK, AKT, STAT3, and p70 S6K [3] [6]. It also directly inhibits SRC and FAK kinases, which are implicated in tumor cell invasion and metastasis [6] [5]. This multi-kinase profile may provide a broader therapeutic advantage in heterogeneous tumors.
Based on its promising preclinical profile, this compound has advanced into clinical development. A first-in-human Phase 1/2 clinical trial (NCT03093116, TRIDENT-1) is ongoing to evaluate its safety and efficacy in patients with advanced solid tumors harboring ALK, ROS1, or NTRK1-3 rearrangements [3] [7]. The drug has shown clinical proof of concept, achieving confirmed responses in patients with ROS1 or NTRK3 fusion-positive cancers who had relapsed on earlier-generation TKIs due to solvent-front mutations [4].
Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) designed to target ROS1, TRK (TRKA, TRKB, TRKC), and ALK kinases. Its core mechanism involves a "switch-control" design that locks the target kinases into an inactive conformation, which is particularly effective against resistance mutations [1].
The table below summarizes its in vitro activity based on available information:
| Kinase Target | Reported In Vitro Activity | Key Findings & Mutations Targeted |
|---|
| ROS1 | Potent inhibitory activity [2] [3] [4] | • Effective against wild-type and multiple resistance mutations. • Key resistance mutations inhibited: G2032R, D2033N, L2026M [2] [3]. | | NTRK (TRKA/B/C) | Potent inhibitory activity [4] [1] | • Developed to overcome resistance in NTRK fusion-positive tumors. | | ALK | Potent inhibitory activity [1] | • Active against resistant forms of ALK. |
The activity of this compound against specific resistance mutations has been demonstrated in cellular models. The following workflow outlines a general experimental approach for validating its efficacy in vitro, based on methodologies described in the literature.
Experimental workflow for validating this compound efficacy in cellular models.
SDC4-ROS1 and CD74-ROS1) as well as these fusions harboring point mutations like G2032R, D2033N, and L2026M [3].The information above confirms the drug's profile but lacks the granular, quantitative data from primary biochemical assays. To obtain these details, I suggest the following avenues:
Clinical trials and case reports provide strong evidence for repotrectinib's activity in the CNS, showing significant systemic and intracranial efficacy.
| Population | Intracranial Objective Response Rate (IC-ORR) | Intracranial Duration of Response (IC-DOR) |
|---|---|---|
| TKI-naïve ROS1+ NSCLC (with measurable brain metastases) | 89% (95% CI, 52%-100%) [1] | Median of 43.2 months (95% CI, 11.1-NE) [1] |
| TKI-pretreated ROS1+ NSCLC (with measurable brain metastases) | 38% (95% CI, 14%-68%) [1] | Not Estimable (95% CI, 3.0-NE) [1] |
A compelling case study further demonstrates this compound's ability to cross the BBB. A patient with ROS1-positive NSCLC and the G2032R resistance mutation who developed meningeal carcinomatosis experienced a significant neurological improvement and a 75-day CNS progression-free survival on this compound [2]. Critically, drug concentration measurements confirmed this compound's presence in the cerebrospinal fluid (CSF) with a CSF-to-plasma ratio of approximately 1% [2], providing direct quantitative evidence of its BBB penetration.
Preclinical studies elucidate the foundational properties that enable this compound's brain activity.
The following diagram illustrates the key properties and evidence supporting this compound's blood-brain barrier penetration:
For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key preclinical experiments.
In Vivo Mouse Brain-Metastasis Model [3]:
Case Study CSF/Plasma Measurement [2]:
The high incidence of brain metastases in oncogene-driven NSCLC like ROS1-positive disease makes BBB penetration a critical therapeutic goal [5] [2]. The brain often acts as a pharmacologic sanctuary, leading to disease relapse even when systemic disease is controlled [3]. This compound's confirmed ability to reach therapeutic concentrations in the CNS addresses this major unmet need, allowing it to act on established brain metastases and potentially prevent new ones from forming.
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial ORR (in patients with measurable CNS metastases) |
|---|---|---|---|---|
| ROS1 TKI-Naïve | 79% (56/71 patients) [1] | 34.1 months [1] | 35.7 months [1] | 89% [1] |
| Prior 1 ROS1 TKI (No Chemo) | 38% (21/56 patients) [1] | 14.8 months [1] | 9.0 months [1] | Data not specified in sources |
| With confirmed ROS1 G2032R mutation | 59% (10/17 patients) [1] | Data not specified in sources | Data not specified in sources | Data not specified in sources |
Repotrectinib is designed to bind the ROS1 kinase ATP-binding pocket with high affinity and a low steric profile. This is crucial for overcoming the G2032R mutation, a substitution at the solvent-front region that creates a bulkier amino acid side chain, sterically interfering with the binding of earlier-generation TKIs like crizotinib and entrectinib [2] [3].
The diagram below illustrates how this compound's compact structure enables it to target ROS1, circumventing the steric hindrance posed by the G2032R mutation.
This compound binding to wild-type and G2032R-mutant ROS1 kinase.
Preclinical studies using patient-derived cell (PDC) lines demonstrated this compound's potent activity. In one study, the half-maximal inhibitory concentration (IC₅₀) of this compound in a CD74-ROS1 G2032R PDC (YU1079) was 2.5 nM, significantly more potent than crizotinib, ceritinib, and lorlatinib, which had IC₅₀ values exceeding 1000 nM [2]. In vivo, this compound induced significant tumor regression in a patient-derived xenograft (PDX) model (YHIM1047) harboring the CD74-ROS1 G2032R mutation following entrectinib resistance [2].
For researchers, here are the methodologies from key studies that established this compound's efficacy.
A key feature of this compound is its ability to penetrate the central nervous system, a common site of progression in ROS1+ NSCLC.
The experimental workflow for determining brain penetration in preclinical models involves:
TRIDENT-1 was a global, multicenter, single-arm, open-label, phase 1/2 clinical trial designed to evaluate the safety, tolerability, and efficacy of repotrectinib [1] [2] [3].
The trial enrolled adults with locally advanced or metastatic solid tumors, including ROS1-positive NSCLC. Key inclusion criteria were an ECOG performance status of ≤1 and measurable disease per RECIST v1.1 [1]. A key exclusion criterion was symptomatic brain metastases [1].
The primary efficacy analysis focused on two main cohorts, with results showing robust systemic and intracranial activity [4] [2] [3].
| Patient Cohort | Confirmed ORR (Objective Response Rate) | Median DoR (Duration of Response) | Median PFS (Progression-Free Survival) | Intracranial ORR (in patients with measurable brain metastases) |
|---|---|---|---|---|
| ROS1 TKI-Naïve (EXP-1; n=71) | 79% (56 of 71) [4] | 34.1 months [3] | 35.7 months [3] | 89% (8 of 9) [4] |
| 1 Prior ROS1 TKI, Chemotherapy-Naïve (EXP-4; n=56) | 38% (21 of 56) [4] | 14.8 months [3] | 9.0 months [3] | 38% (5 of 13) [4] |
This compound also demonstrated high efficacy in patients with the ROS1 G2032R resistance mutation, a solvent-front mutation that confers resistance to earlier-generation TKIs like crizotinib and entrectinib. In 17 patients with this mutation, the confirmed ORR was 59% (10 of 17) [4] [5].
This compound is a next-generation macrocyclic TKI designed to overcome the limitations of earlier ROS1 inhibitors [5]. Its compact, three-dimensional structure allows it to bind more effectively to the ROS1 kinase domain, avoiding steric interference from resistance mutations like G2032R [5]. The following diagram illustrates its mechanism of action and key design features.
This compound's structure enables activity against resistant ROS1 mutations.
This compound's safety profile is generally manageable and consistent with other ROS1/TRK inhibitors [4] [5]. The data below are based on 426 patients treated at the RP2D [5].
The TRIDENT-1 trial provides compelling evidence for this compound, but has inherent limitations as a single-arm trial without direct randomized comparisons to other approved ROS1 TKIs [4] [6]. This design was necessary due to the rarity of ROS1 fusions (1-2% of NSCLC) [4] [6].
The table below summarizes the primary quantitative pharmacokinetic parameters of repotrectinib, providing a core reference for researchers.
| Parameter | Value (Geometric Mean ± CV%) | Conditions / Notes |
|---|---|---|
| Absolute Bioavailability | 45.7% (19.6%) | Single oral dose [1] |
| Time to Peak Concentration (T~max~) | 2-3 hours | Single dose, fasted [1] |
| Apparent Volume of Distribution (V~z~/F) | 432 L (55.9%) | Single 160 mg dose [1] |
| Plasma Protein Binding | 95.4% | In vitro [1] |
| Blood-to-Plasma Ratio | 0.56 | In vitro [1] |
| Apparent Oral Clearance (CL/F) | 15.9 L/h (45.5%) | Single 160 mg dose [1] |
| Terminal Half-Life (Single Dose) | 50.6 hours | Patients with cancer [1] |
| Terminal Half-Life (Steady-State) | 35.4 hours | Patients with cancer; reflects autoinduction [1] |
| Steady-State C~max~ | 713 ng/mL (32.5%) | At 160 mg BID maintenance dose [1] |
| Steady-State AUC~0-24h~ | 7210 ng•h/mL (40.1%) | At 160 mg BID maintenance dose [1] |
| Excretion (Feces) | 88.8% (50.6% as unchanged drug) | After a single radiolabeled dose [1] |
| Excretion (Urine) | 4.84% (0.56% as unchanged drug) | After a single radiolabeled dose [1] |
This compound's absorption and distribution are complex and significantly controlled by enzymatic activity and transporter proteins.
The following diagram illustrates the key roles of metabolizing enzymes and transporters in this compound's disposition:
Key enzymes and transporters in this compound pharmacokinetics.
Understanding the foundational data requires insight into the methodologies used.
The pharmacokinetic profile directly informs clinical use, particularly the dosing regimen and management of drug interactions.
The table below summarizes these critical clinical considerations and management strategies.
| Interaction Category | Interacting Substance | Effect on this compound Exposure | Clinical Recommendation |
|---|---|---|---|
| Enzyme Inhibitors | Strong/moderate CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) | Increased | Avoid concomitant use. Discontinue strong/moderate inhibitor for 3-5 half-lives before initiation [5] [6]. |
| Enzyme Inducers | Strong CYP3A4 inducers (e.g., rifampin, carbamazepine) | Decreased | Avoid concomitant use [5] [6]. |
| Transporter Substrates | P-gp substrates (e.g., digoxin, dabigatran) | N/A (affects other drug) | This compound may decrease concentrations of P-gp substrates; monitor [5]. |
| Food & Others | Grapefruit / grapefruit juice | Increased (predicted) | Avoid (acts as a CYP3A4 inhibitor) [7]. |
A 2024 computational study directly compared repotrectinib with lorlatinib (3rd gen) and TPX-0131 (4th gen) against ALK F1174C/L/V mutations, which are acquired resistance mutations in NSCLC [1] [2].
The table below summarizes the key binding energy findings from the study:
| Mutation | This compound | TPX-0131 | Lorlatinib |
|---|---|---|---|
| F1174C | Higher binding energy | Higher binding energy | Lower binding energy |
| F1174L | Higher binding energy | Higher binding energy | Lower binding energy |
| F1174V | Greater binding energy | Similar binding energy to lorlatinib | Similar binding energy to TPX-0131 |
Source: Front. Mol. Biosci. 10:1306046. doi: 10.3389/fmolb.2023.1306046 [1] [2]
The study concluded that the compact structure of this compound allows it to fit effectively within the ATP-binding site, contributing to its superior binding profile against these resistant mutations [2].
The following diagram outlines the computational workflow used in the this compound docking studies.
Computational Workflow for this compound Docking Studies [2]
Beyond the specific ALK study, other research highlights this compound's broader profile as a potent TKI.
Repotrectinib is designed as a next-generation tyrosine kinase inhibitor (TKI) with a specific structure to overcome key clinical challenges. The diagram below illustrates its core mechanism and primary experimental findings from preclinical studies.
Diagram summarizing this compound's mechanism of action and key preclinical findings.
Supporting data for the mechanisms above are detailed in the tables below.
Table 1: Key Preclinical Efficacy Findings from Patient-Derived Models [1]
| Preclinical Model | Genetic Context | Key Finding | Experimental Detail |
|---|---|---|---|
| YU1078 PDC/PDX | Treatment-naïve; CD74-ROS1 | Potent tumor growth inhibition superior to crizotinib, ceritinib, and entrectinib. | In vivo: Subcutaneous implantation in mice; tumor volume measurement. |
| YU1079 PDC/PDX | Crizotinib-resistant; CD74-ROS1 G2032R | Selective and potent activity against the ROS1 G2032R solvent-front mutation. | In vitro: Cell proliferation assay (Cell Titer Glo). In vivo: Xenograft model. |
| YU1078 Intracranial Model | Treatment-naïve; CD74-ROS1 | Profound intracranial anti-tumor activity and efficient BBB penetration. | In vivo: Stereotactic implantation of luciferase-tagged cells into mouse brain. |
Table 2: this compound's Activity Against ROS1 Resistance Mutations [2] [1] [3]
| Resistance Mutation | Significance | Preclinical/Clinical Evidence for this compound Activity |
|---|---|---|
| G2032R | Most common solvent-front mutation; confers resistance to crizotinib. | Potent inhibitory activity demonstrated in PDC/PDX models (YU1079) and in patients from TRIDENT-1 trial (59% ORR). |
| D2033N | Gatekeeper mutation; confers resistance to early-generation TKIs. | Antitumor activity shown in cultured cells. Clinical case report confirms tumor reduction in a patient with this mutation. |
The clinical safety profile provides indirect insights into the drug's pharmacological effects. The most common adverse reactions (ARs) from the pooled safety population (N=426) in the TRIDENT-1 trial are listed below [4].
Table 3: Most Common Adverse Reactions (≥10%) in Patients Taking this compound [4]
| Adverse Reaction | All Grades (%) | Grade 3 or 4 (%) |
|---|---|---|
| Nervous System Disorders | ||
| Dizziness | 65 | 2.8 |
| Dysgeusia (taste distortion) | 54 | 0 |
| Peripheral Neuropathy | 49 | 1.4 |
| Ataxia (gait/balance issues) | 28 | 0.5 |
| Cognitive Disorders | 25 | 0.9 |
| Gastrointestinal Disorders | ||
| Constipation | 38 | 0.2 |
| Nausea | 20 | 0.7 |
| Diarrhea | 14 | 0.7 |
| Other | ||
| Fatigue | 30 | 1.2 |
| Dyspnea (shortness of breath) | 30 | 6 |
| Muscular Weakness | 20 | 2 |
The safety-related warnings and monitoring requirements derived from clinical use are summarized below.
Key safety warnings and corresponding monitoring requirements from clinical management.
The recommended adult dosage involves a ramp-up schedule to manage auto-induction and early-onset adverse reactions [5] [2] [3]:
Dose modifications are required for managing adverse events, as outlined below.
Table 4: Selected Dose Modification Guidelines for Adverse Reactions [5]
| Adverse Reaction | Grade | Action |
|---|---|---|
| CNS Effects | Intolerable Grade 2 | Withhold until ≤ Grade 1, then resume at next lower dose level. |
| Grade 3 | Withhold until ≤ Grade 1, then resume at next lower dose level. | |
| Grade 4 | Permanently discontinue. | |
| Hepatotoxicity | ALT/AST >3x ULN with bilirubin >1.5x ULN | Permanently discontinue. |
| CK Elevation | CK >5x ULN | Withhold until recovery to baseline or <2.5x ULN, then resume at same dose. |
As noted, the search results lack formal non-clinical safety studies. To build a complete preclinical safety profile, you would need access to:
This compound (AUGTYRO) is an oral next-generation tyrosine kinase inhibitor (TKI) indicated for adult patients with locally advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC) and for adult and pediatric patients (≥12 years) with advanced NTRK-positive solid tumors [1] [2].
The standard dosing protocol, established as the Recommended Phase 2 Dose (RP2D) in the TRIDENT-1 trial, is designed to maximize efficacy while managing initial adverse events [3] [4].
| Parameter | Specification |
|---|
| Indications | • ROS1-positive metastatic NSCLC (Adults) [5] [2] • NTRK-positive solid tumors (Adults & Pediatrics ≥12 years) [6] [2] | | Recommended Dosage | Initial Dose: 160 mg orally, once daily for 14 days [5] [6]. Maintenance Dose: 160 mg orally, twice daily starting on Day 15 [5] [6]. | | Administration | • Administer with or without food [3] [5]. • Swallow capsules whole; do not open, crush, or chew [5] [6]. • Avoid grapefruit and grapefruit juice [5] [6]. | | Dose Modification for ARs | First Reduction: 120 mg once or twice daily [5] [6]. Second Reduction: 80 mg once or twice daily [5] [6]. |
The following section details the key experimental methodologies and resulting efficacy data that support the recommended dosing regimen.
The TRIDENT-1 study (NCT03093116) is a pivotal, global, single-arm, open-label, phase 1/2 trial that established the safety and efficacy of this compound [7] [4].
The workflow of the TRIDENT-1 trial is summarized in the diagram below.
Exposure-response analyses from TRIDENT-1 confirm that the RP2D regimen provides optimal efficacy. The 160 mg QD/BID schedule demonstrated improved ORR and PFS compared to a continuous 160 mg QD schedule, with minimal increase in adverse events across different food conditions [3].
The table below summarizes the efficacy outcomes for the key patient populations in the trial.
| Patient Population | Confirmed ORR, % (95% CI) | Median DOR (95% CI) | Median PFS (95% CI) | Intracranial ORR (icORR) in Patients with Measurable CNS Mets |
|---|---|---|---|---|
| ROS1+ NSCLC (TKI-Naïve) (n=71) | 79% (68-88) [7] | 34.1 months (25.6-NE) [7] | 35.7 months (27.4-NE) [7] | 8 of 9 patients (89%) [7] [8] |
| ROS1+ NSCLC (1 Prior TKI) (n=56) | 38% (25-52) [7] | 14.8 months (7.6-NE) [7] | 9.0 months (6.8-19.6) [7] | 5 of 13 patients (38%) [8] |
| NTRK+ Solid Tumors (TKI-Naïve) (n=40) | 58% (41-73) [2] | Not Estimable [2] | Data Not Reported | Data Not Reported |
| NTRK+ Solid Tumors (TKI-Pretreated) (n=48) | 50% (35-65) [2] | 9.9 months (7.4-13.0) [2] | Data Not Reported | Data Not Reported |
ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; CI: Confidence Interval; NE: Not Estimable; CNS Mets: Central Nervous System Metastases.
A study explored the relationship between drug exposure and clinical outcomes to optimize dosing [3].
Dose modifications are critical for managing adverse reactions (ARs). The following table outlines specific management protocols based on AR grade and type [5] [6].
| Adverse Reaction | Grade | Recommended Management |
|---|---|---|
| Central Nervous System Effects (e.g., dizziness) | Intolerable Grade 2 | Withhold until ≤Grade 1. Resume at same or reduced dose [5] [6]. |
| Grade 3 | Withhold until ≤Grade 1. Resume at a reduced dose [5] [6]. | |
| Grade 4 | Permanently discontinue [5] [6]. | |
| Interstitial Lung Disease (ILD)/Pneumonitis | Any Grade | Withhold if suspected. Permanently discontinue if confirmed [5] [6]. |
| Hepatotoxicity | Grade 3 | Withhold until ≤Grade 1. Resume at same dose if resolves in ≤4 weeks; reduce for recurrent events [6]. |
| Grade 4 | Withhold until ≤Grade 1. Resume at reduced dose if resolves in ≤4 weeks. Permanently discontinue if not resolved in 4 weeks [6]. | |
| ALT/AST >3x ULN with Bilirubin >1.5x ULN | Permanently discontinue [5] [6]. | |
| CPK Elevation | >5 x ULN | Withhold until ≤2.5x ULN. Resume at same dose [5] [6]. |
| >10 x ULN or 2nd occurrence >5x ULN | Withhold until ≤2.5x ULN. Resume at a reduced dose [5] [6]. | |
| Hyperuricemia | Grade 3 or 4 | Withhold until improvement. Resume at same or reduced dose [5] [6]. |
Adherence to pre-treatment and monitoring guidelines is essential for patient safety.
This compound's dosing is underpinned by its unique pharmacologic profile.
The mechanism of this compound and its role in the signaling pathway is illustrated below.
The this compound dosing protocol of 160 mg once daily for 14 days followed by 160 mg twice daily is a robust, data-driven regimen supported by extensive clinical evidence. Its design optimally balances high efficacy—including notable intracranial activity—with a manageable safety profile, facilitated by clear dose modification guidelines. This protocol provides a solid foundation for clinical application and future research in targeted cancer therapy.
| Parameter | Specification |
|---|---|
| Initial Dose | 160 mg, orally, once daily for 14 days [1] [2] |
| Maintenance Dose | 160 mg, orally, twice daily (after the initial 14-day period) [1] [2] |
| Food Instructions | Can be taken with or without food [1] [3] |
| Administration Note | Swallow capsules whole with water. Do not open, chew, crush, or dissolve [2]. |
The dosing regimen is strategically designed to account for repotrectinib's unique time-dependent pharmacokinetics (PK), primarily driven by autoinduction [4].
The following diagram illustrates the workflow of the autoinduction process and its impact on dosing strategy:
The approved dosing regimen is supported by efficacy and safety data from the pivotal TRIDENT-1 trial (NCT03093116) [1] [3] [5]. The table below summarizes key efficacy outcomes.
| Patient Population | Confirmed ORR (95% CI) | Median DOR (months) |
|---|---|---|
| ROS1+ NSCLC, TKI-naïve | 79% (68, 88) [3] | 34.1 [3] |
| ROS1+ NSCLC, prior ROS1 TKI | 38% (25, 52) [3] | 14.8 [3] |
| NTRK+ Solid Tumors, TKI-naïve | 58% (41, 73) [1] | Not Estimable [1] |
| NTRK+ Solid Tumors, prior TKI | 50% (35, 65) [1] | 9.9 [1] |
Abbreviations: ORR, Objective Response Rate; DOR, Duration of Response; CI, Confidence Interval.
For scientists designing non-clinical or clinical studies, consider these factors derived from the clinical profile:
| Patient Cohort | Confirmed Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial Response in Measurable CNS Mets |
|---|---|---|---|---|
| ROS1 TKI-Naïve | 79% (95% CI, 68–88) [1] | 34.1 months (95% CI, 25.6–NE) [1] | 35.7 months (95% CI, 27.4–NE) [1] | 7 of 8 patients (88%) [1] |
| 1 Prior ROS1 TKI (Chemo-Naïve) | 38% (95% CI, 25–52) [1] | 14.8 months (95% CI, 7.6–NE) [1] | 9.0 months (95% CI, 6.8–19.6) [1] | 5 of 12 patients (42%) [1] |
| ROS1 G2032R Mutation (TKI-pretreated) | 59% (95% CI, 33–82) [1] | Not specified in sources | Not specified in sources | Not specified in sources |
The following diagram outlines the clinical decision-making pathway for selecting patients with advanced NSCLC for repotrectinib treatment, based on ROS1 fusion status and prior therapy history.
Accurate identification of the ROS1 fusion is the critical first step in the patient selection pipeline.
The standard workflow for biomarker testing in advanced NSCLC to guide therapy selection involves multiple steps, from sample acquisition to final reporting.
Research is exploring the use of deep learning on digitized H&E-stained pathology slides to predict the presence of ROS1 fusions. One study using a vision transformer model achieved an AUC of 0.85, showing potential as a cost-effective pre-screening tool to prioritize samples for confirmatory molecular testing [4]. However, this is not yet a replacement for standard molecular assays.
Long-term follow-up data from the phase 1/2 TRIDENT-1 trial underscore the durable response to repotrectinib. The table below summarizes key efficacy outcomes from the primary and expanded efficacy populations [1].
Table 1: Long-term Efficacy of this compound in ROS1+ NSCLC (TRIDENT-1 Trial)
| Efficacy Parameter | TKI-Naive Patients (Primary Efficacy) | TKI-Naive Patients (Expanded Efficacy) | TKI-Pretreated Patients (Primary Efficacy) | TKI-Pretreated Patients (Expanded Efficacy) |
|---|---|---|---|---|
| Median Follow-up | 44.6 months | 37.7 months | 42.0 months | 34.8 months |
| Confirmed ORR | 79% | N/R | 41% | N/R |
| Median DoR | 36.8 months | 33.6 months | 17.8 months | 14.9 months |
| Median PFS | 31.1 months | 30.2 months | 8.6 months | 9.2 months |
| Median OS | N/R | 74.6 months | 25.1 months | 20.5 months |
| icORR (Measurable Brain Mets) | 89% | N/R | 38% | N/R |
ORR: Objective Response Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; icORR: Intracranial ORR; N/R: Not explicitly reported in the provided results; Mets: Metastases.
The trial design was a global, single-arm, open-label, multicohort study. The primary efficacy endpoint was confirmed Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 criteria. Key secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and Intracranial ORR (icORR) for patients with measurable brain metastases at baseline [2].
A proactive monitoring plan is essential for managing treatment-related adverse reactions and ensuring patient safety. The following workflow outlines the key monitoring activities and management strategies throughout treatment.
Integrated Management of Key Adverse Reactions
This compound is administered orally in a two-step dosing regimen [3]:
It can be taken with or without food, but patients should avoid grapefruit and grapefruit juice during treatment. If a dose is missed or vomiting occurs after dosing, the patient should skip the dose and resume at the next scheduled time [3].
Dosage Modifications: The protocol allows for two dose reduction levels to manage adverse reactions [3]:
A 2025 exposure-response analysis supported the recommended dosing strategy. The analysis characterized the relationship between this compound exposure and efficacy (ORR, PFS) as well as safety endpoints (dizziness, anemia). It concluded that the 160 mg QD/BID regimen provides significantly improved efficacy over a continuous 160 mg once-daily dose, with only a minimal increase in the risk of adverse events. This supports the recommended dosing strategy regardless of food intake [5].
Repotrectinib has shown durable systemic and intracranial responses in the pivotal TRIDENT-1 trial (NCT03093116) [1] [2].
Table 1: Systemic Efficacy of this compound in ROS1-Positive NSCLC (TRIDENT-1 Trial)
| Patient Cohort | Confirmed Objective Response Rate (cORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|
| ROS1 TKI-Naïve | 79% (95% CI, 68-88) | 34.1 months (95% CI, 26-NE) [1] | 30.2 months (95% CI, 19.3-38.6) [2] | [1] [2] |
| ROS1 TKI-Pretreated | 38% (95% CI, 25-52) [1] | 14.8 months (95% CI, 7.6-NE) [1] | 9.2 months (95% CI, 7.4-11.3) [2] | [1] [2] |
| TKI-Pretreated with G2032R Mutation | 59% (95% CI, 33-82) | 14.9 months (95% CI, 7.7-31.4) [2] | Data not specified in search results | [2] |
Table 2: Intracranial Efficacy of this compound in Patients with Baseline Brain Metastases
| Patient Cohort | Intracranial Objective Response Rate (IC-ORR) | Median Intracranial Duration of Response (IC-DOR) | Reference |
|---|---|---|---|
| TKI-Naïve (with measurable CNS mets) | 88% - 89% [3] [2] | 43.2 months (95% CI, 11.1-NE) [2] | [3] [2] |
| TKI-Pretreated (with measurable CNS mets) | 38% [2] | Not Reached (95% CI, 3.0-NE) [2] | [2] |
A notable case report documented a patient with ROS1 G2032R-mutated NSCLC and meningeal carcinomatosis achieving rapid clinical improvement and stable disease for 2.4 months with this compound, demonstrating its activity in this challenging setting [4].
This compound is a next-generation tyrosine kinase inhibitor (TKI) targeting ROS1, TRK, and ALK. Its compact, rigid macrocyclic structure is central to its ability to overcome resistance [5] [6].
The following diagram illustrates how this compound overcomes the resistant G2032R mutation and inhibits downstream signaling.
This protocol assesses the direct anti-proliferative effects of this compound on ROS1-driven cancer cells [5].
This protocol evaluates the systemic antitumor efficacy of this compound in live animal models [5].
This protocol specifically tests the efficacy of this compound against brain metastases [5].
This compound represents a significant advance in managing ROS1-positive NSCLC, particularly for CNS metastases and overcoming TKI resistance. Its optimized design translates into potent and durable clinical activity, supporting its role as a new standard of care in treatment-naïve and TKI-pretreated settings.
| Monitoring Parameter | Frequency & Timing | Rationale & Clinical Action |
|---|
| Liver Function Tests (ALT, AST, Bilirubin) | Baseline, then every 2 weeks for the first month, then monthly thereafter and as clinically indicated. [1] [2] | Monitor for hepatotoxicity. Requires dose interruption, reduction, or permanent discontinuation based on severity (see Table 2 for specific guidelines). [1] | | Serum Creatine Phosphokinase (CPK) | Every 2 weeks for the first month, and as needed in patients reporting unexplained muscle pain, tenderness, or weakness. [1] [2] | Monitor for myalgia with CPK elevation. For CPK >5x ULN, withhold until recovery; for >10x ULN or recurrent events, resume at a reduced dose. [1] | | Serum Uric Acid | Baseline and periodically during treatment. [1] [2] | Monitor for hyperuricemia. Withhold dose for Grade 3 or 4 hyperuricemia until improvement, then resume at same or reduced dose; initiate urate-lowering therapy as needed. [1] | | Other General Monitoring | Verify pregnancy status in females of reproductive potential prior to initiation. [1] | To prevent fetal/neonatal morbidity and mortality. [1] |
Some clinically significant adverse reactions (ADRs) require vigilant monitoring and intervention, though they may not be primarily managed through routine lab tests.
The following diagram and table outline the dose modification protocol for managing treatment-related toxicities.
Figure 1: General workflow for managing this compound adverse reactions. For specific actions for each toxicity type, refer to the detailed protocol table below.
For specific toxicities, follow the dose modification guidelines in the table below. The standard dosage reduction steps are: First reduction: 120 mg once or twice daily; Second reduction: 80 mg once or twice daily. [1]
| Adverse Reaction | Severity | Recommended Dosage Modification |
|---|
| Hepatotoxicity [1] | Grade 3 | Withhold until recovery to Grade ≤1 or baseline. • If resolves within 4 weeks, resume at same dose. • For recurrent Grade 3, resume at reduced dose. | | | Grade 4 | Withhold until recovery to Grade ≤1 or baseline. • Resume at reduced dose. • Permanently discontinue if no resolution within 4 weeks or for recurrent Grade 4. | | | ALT/AST >3x ULN with Bilirubin >1.5x ULN (in absence of cholestasis/hemolysis) | Permanently discontinue. | | CPK Elevation [1] | >5x ULN | Withhold until recovery to baseline or ≤2.5x ULN, then resume at same dose. | | | >10x ULN or second occurrence of >5x ULN | Withhold until recovery to baseline or ≤2.5x ULN, then resume at reduced dose. | | Hyperuricemia [1] | Grade 3 or 4 | Withhold until improvement. Resume at same or reduced dose. Initiate urate-lowering therapy. | | Interstitial Lung Disease (ILD)/Pneumonitis [1] | Any Grade | • Withhold if suspected. • Permanently discontinue if confirmed. | | CNS Effects [1] | Intolerable Grade 2 | Withhold until recovery to Grade ≤1 or baseline. Resume at same or reduced dose. | | | Grade 3 | Withhold until recovery to Grade ≤1 or baseline. Resume at reduced dose. | | | Grade 4 | Permanently discontinue. |
Successful administration of this compound in a clinical or research setting depends on a rigorous and proactive laboratory monitoring plan. Adherence to the scheduled assessments for liver function, CPK, and uric acid, coupled with prompt dose modification as outlined in the protocol, is essential for managing risks and ensuring patient safety.
Repotrectinib is involved in numerous clinically significant drug interactions. The table below categorizes the major types and provides management recommendations [1] [2].
| Interaction Type | Mechanism | Clinical Effect | Management Recommendation | | :--- | :--- | :--- | :--- | | Strong CYP3A4 Inhibitors (e.g., Itraconazole, Clarithromycin) | Inhibition of this compound metabolism [1]. | Increased this compound exposure (AUC increased 5.9-fold with itraconazole) [1]. | Avoid concomitant use. If short-term use is unavoidable, monitor closely for adverse reactions [1]. | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Induction of this compound metabolism [1]. | Decreased this compound exposure, reducing efficacy [1]. Avoid concomitant use. The interaction is expected to be significant based on the metabolic pathway [2]. | | Grapefruit / Seville Oranges | Inhibition of intestinal CYP3A4 [3] [1]. | Increased this compound exposure and risk of adverse reactions [1]. | Avoid consumption during treatment [3] [1]. |
This protocol assesses the impact of a strong CYP3A4 inhibitor on this compound pharmacokinetics (PK) [4] [1].
This protocol determines this compound's potential to cause perpetrator interactions [4].
The standard dosing regimen for this compound includes a 14-day lead-in period to mitigate neurological toxicity [5].
The table below outlines dose modification guidelines for managing adverse reactions (AR) based on clinical trial protocols [5].
| Adverse Reaction | Grade | Action | Dose Modification upon Resumption |
|---|---|---|---|
| Any AR | Intolerable Grade 2 | Withhold until ≤ Grade 1/baseline. | Consider resuming at next lower dose level [5]. |
| Any AR | Grade 3 | Withhold until ≤ Grade 1/baseline. | Resume at next lower dose level [5]. |
| Any AR | Grade 4 | Permanently discontinue [5]. | - |
| Interstitial Lung Disease (ILD)/Pneumonitis | Any grade | Permanently discontinue [5]. | - |
| Hepatotoxicity (ALT/AST >3x ULN with bilirubin >1.5x ULN) | - | Permanently discontinue [5]. | - |
| Creatine Kinase (CK) Elevation | >5x ULN | Withhold until recovery to <2.5x ULN. | Resume at same dose [5]. |
| CNS Effects (e.g., cognitive impairment, ataxia) | Intolerable Grade 2 or Grade 3 | Withhold until ≤ Grade 1/baseline. | Resume at next lower dose level [5]. |
| Recommended Dose Levels | Starting Dose | First Reduction | Second Reduction |
| Once Daily | 160 mg | 120 mg | 80 mg |
| Twice Daily | 160 mg | 120 mg | 80 mg |
The following diagrams, generated using Graphviz DOT language, illustrate the primary metabolic pathway of this compound and a workflow for clinical interaction management.
This compound is a valuable therapeutic option for patients with advanced ROS1-positive NSCLC and NTRK fusion-positive solid tumors. Its complex interaction profile necessitates rigorous pre-treatment screening and continuous monitoring. Adherence to evidence-based management protocols, including dose modification schedules and avoidance of concomitant interacting agents, is essential to maximize therapeutic efficacy while minimizing the risk of severe adverse events.
1. Baseline Hepatic Function Assessment
2. Dosing Guidance Based on Hepatic Function The following table summarizes the dosing recommendations for this compound relative to hepatic function.
| Hepatic Impairment Status | Total Bilirubin and AST Levels | Recommended this compound Dosing |
|---|
| Mild (Child-Pugh A) | Total bilirubin ≤ ULN with AST > ULN, OR Total bilirubin >1.0 to 1.5x ULN (any AST) | No initial dose adjustment recommended [2]. | | Moderate (Child-Pugh B) | Total bilirubin >1.5 to 3.0x ULN (any AST) | Dosing recommendation has not been established [2]. | | Severe (Child-Pugh C) | Total bilirubin >3.0x ULN (any AST) | Dosing recommendation has not been established [2]. | | Normal Hepatic Function | Total bilirubin and AST within normal limits | Initiate standard dosing: 160 mg once daily for 14 days, then 160 mg twice daily [1]. |
3. Hepatotoxicity Monitoring Protocol During Treatment
4. Management of Hepatotoxicity During Therapy The following workflow outlines the management of liver test abnormalities that emerge during this compound treatment, based on the Common Terminology Criteria for Adverse Events (CTCAE) grading.
5. Mechanism of Injury and Pharmacokinetic Considerations
For research and drug development professionals, the following in vitro protocol can be used to investigate the mechanisms of this compound-induced hepatotoxicity.
Title: In Vitro Assessment of this compound Cytotoxicity and Mechanistic Pathways in Hepatocyte Models. Objective: To evaluate the concentration-dependent cytotoxic effects of this compound and investigate the role of ROS1/TRK inhibition, oxidative stress, and mitochondrial dysfunction in human hepatocyte models.
Cell Culture:
Compound Treatment:
Endpoint Assays:
Data Analysis:
The most significant gap is the absence of established dosing guidelines for patients with moderate or severe hepatic impairment. A dedicated pharmacokinetic study in this population is needed to inform safe dosing. Furthermore, the exact molecular mechanism behind the serum enzyme elevations observed in a subset of patients remains unclear and warrants further investigation to differentiate between on-target (ROS1/TRK inhibition) and off-target effects [3].
The following tables consolidate the quantitative data and official dosage modification guidelines from clinical trials and prescribing information.
Table 1: Incidence of Common CNS Adverse Reactions from TRIDENT-1 Trial (Safety Population, N=426) [4]
| Adverse Reaction | Incidence (%) |
|---|---|
| Dizziness | 58% |
| Dysgeusia (taste distortion) | 50% |
| Ataxia | 20% |
| Cognitive Disorders | 20% |
Table 2: Recommended Dosage Modifications for CNS Adverse Reactions [1] [2]
| Severity of CNS Reaction | Recommended Dosage Modification |
|---|---|
| Intolerable Grade 2 | Withhold dose until recovery to Grade ≤1 or baseline. Resume at the same or a reduced dose. |
| Grade 3 | Withhold dose until recovery to Grade ≤1 or baseline. Resume at a reduced dose. |
| Grade 4 | Permanently discontinue this compound. |
Note: Grading is based on the Common Terminology Criteria for Adverse Events (CTCAE) [2].
The efficacy and safety profile of this compound, including the management of CNS effects, is primarily established on the TRIDENT-1 trial (NCT03093116) [3] [4].
The following workflow summarizes the clinical management pathway derived from the trial protocols and prescribing information:
The table below summarizes the recommended monitoring schedule and specific dose adjustments for hepatotoxicity during repotrectinib treatment.
| Aspect | Recommendation |
|---|---|
| Baseline Testing | Liver function tests (ALT, AST, and total bilirubin) [1] [2]. |
| Monitoring Frequency | Every 2 weeks for the first month of therapy, then monthly thereafter and as clinically indicated [1] [2]. |
| Dose Adjustment for Hepatotoxicity | Grade 3: Withhold until resolution to Grade ≤1 or baseline. Resume at the same dose if resolved within 4 weeks; resume at a reduced dose for recurrent events [1] [2]. Grade 4: Withhold until resolution to Grade ≤1 or baseline. Resume at a reduced dose if resolved within 4 weeks; permanently discontinue if not resolved within 4 weeks or for recurrent Grade 4 events [1] [2]. ALT/AST >3x ULN with Bilirubin >1.5x ULN: Permanently discontinue (in the absence of cholestasis or hemolysis) [1] [2]. | | Recommended Dosage Reductions | From 160 mg once daily: First reduction: 120 mg once daily; Second reduction: 80 mg once daily [1] [2]. From 160 mg twice daily: First reduction: 120 mg twice daily; Second reduction: 80 mg twice daily [1] [2]. |
The following diagram illustrates the clinical decision-making workflow for managing hepatotoxicity during this compound treatment:
Understanding the clinical profile and underlying mechanisms of this compound-induced hepatotoxicity is crucial for risk management.
Incidence and Severity: In clinical trials, liver test abnormalities were frequent but typically mild and self-limiting. Alanine aminotransferase (ALT) elevations occurred in 34% of patients, and aspartate aminotransferase (AST) elevations in 40%. Elevations greater than 5 times the upper limit of normal (ULN) were less common, occurring in 3.1% (ALT) and 1.9% (AST) of patients [3]. The median time to onset was 15 days, with a wide range from 1 day to 1 year [3]. This compound has been associated with a lower rate of serious adverse events (29%) compared to some other ROS1 TKIs [4].
Proposed Mechanisms: The causes of serum enzyme elevations are possibly due to direct toxicity of ROS1 pathway inhibition. The drug is primarily metabolized in the liver by the CYP3A4 enzyme, making it susceptible to drug-drug interactions that may alter its metabolism and contribute to liver injury [3].
Pre-Treatment and Concomitant Medications: Before initiating this compound, discontinue strong and moderate CYP3A inhibitors for 3 to 5 elimination half-lives of the inhibitor [1] [2]. Avoid concomitant use of medications or substances (like grapefruit juice) that interact with CYP3A4 to minimize the risk of altered drug levels and subsequent toxicity [3] [5].
Patient Counseling: Advise patients to immediately report any symptoms suggestive of hepatotoxicity, such as fatigue, nausea, vomiting, abdominal pain, jaundice, dark urine, or light-colored stools [2].
The following table summarizes the management recommendations for CPK elevation based on the severity of the event, as provided in the official prescribing information [1].
| Event Severity | Recommended Management Action |
|---|---|
| CPK elevation greater than 5x ULN | Withhold Augtyro until recovery to baseline or ≤2.5x ULN, then resume at the same dose [1]. |
| CPK elevation greater than 10x ULN OR Second occurrence of CPK >5x ULN | Withhold Augtyro until recovery to baseline or ≤2.5x ULN, then resume at a reduced dose [1]. |
Abbreviation: ULN, Upper Limit of Normal.
If a dose reduction is required due to CPK elevation or other adverse reactions, the following steps are recommended [1]:
| Dose | First Reduction | Second Reduction |
|---|---|---|
| 160 mg Once Daily | 120 mg Once Daily | 80 mg Once Daily |
| 160 mg Twice Daily | 120 mg Twice Daily | 80 mg Twice Daily |
The diagram below outlines the decision-making pathway for managing CPK elevation during this compound treatment, based on the official guidelines.
The table below summarizes the key clinical data on hyperuricemia from the pooled safety population (N=426) in the TRIDENT-1 trial [1] [2]:
| Parameter | Incidence & Severity |
|---|---|
| Overall Incidence | 5% (21/426 patients) reported as an adverse reaction [2] |
| Grade 3 or 4 | 0.7% of patients [2] |
| Urate-Lowering Medication | Required in at least one patient without pre-existing gout [2] |
| Laboratory Findings | 23% of patients showed increased urate levels in metabolic panels [3] |
The following flowchart outlines the recommended monitoring and management strategy for hyperuricemia during repotrectinib treatment.
For researchers designing preclinical or clinical studies, here are the key methodologies for assessing hyperuricemia:
While the exact mechanism of this compound-induced hyperuricemia is not fully elucidated, research into uric acid's cellular effects may provide insights.
| Resistance Mutation | Prior TKI Context | Reported Clinical Outcome (Tumor Response) | Evidence Type |
|---|---|---|---|
| ROS1 G2032R [1] [2] [3] | 1 prior ROS1 TKI (often crizotinib) | 59% Objective Response Rate (ORR) (10 of 17 patients) [1] [3] | Clinical Trial Cohort (TRIDENT-1) |
| ROS1 D2033N [4] | Post-crizotinib progression | Marked tumor reduction; resolution of lymphangitic carcinomatosis [4] | Published Case Report |
| ROS1 F2004V [5] | Post-entrectinib and crizotinib | Disease response with complete response at one site; short duration due to tumor heterogeneity [5] | Published Case Report |
| NTRK3 G623R (solvent-front) & F617I (gatekeeper) [6] | Post-larotrectinib and selitrectinib | 60% tumor shrinkage at 4 months; marked clinical improvement [6] | Published Case Report |
Here are detailed methodologies for key experiments used to establish repotrectinib's activity in preclinical models.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against various mutations [7].
The following diagram illustrates the workflow for this cell-based assay:
This protocol evaluates the anti-tumor activity of this compound in live animal models, including those with intracranial tumors [7].
The workflow for establishing and using these in vivo models is as follows:
This compound's ability to overcome resistance stems from its compact, macrocyclic structure, which allows it to bind tightly to the kinase ATP-binding pocket without steric clashes caused by common solvent-front mutations like G2032R [7] [8]. This compact design is more potent against solvent-front, gatekeeper, and compound mutations than earlier-generation TKIs or even other next-generation inhibitors like selitrectinib [6] [8].
The following diagram outlines the decision logic for testing this compound in a resistant tumor, based on the mechanisms discussed in the search results.
Q: What are the primary limitations of current data for guiding the clinical use of this compound? A: The primary evidence comes from single-arm trials and case reports, lacking head-to-head randomized comparisons with other next-generation TKIs [3]. Tumor heterogeneity is a major challenge, as resistance mechanisms can vary between lesions, leading to mixed responses and eventual relapse, as seen with the F2004V mutation [5].
Q: How should dose-limiting dizziness be managed in a preclinical model or clinical setting? A: Dizziness is related to the drug's TRK inhibition. In clinical practice, a ramp-up dosing strategy is used (e.g., 160 mg once daily for 14 days before increasing to twice daily) to improve tolerability [9]. For persistent dizziness, dose interruption, reduction, and supportive care (e.g., midodrine) have been successfully used [4].
Q: Does this compound have efficacy in NTRK-driven cancers resistant to other TKIs? A: Yes. Case reports show responses to this compound in tumors with NTRK3 solvent-front (G623R) and gatekeeper (F617I) mutations that progressed on both larotrectinib and selitrectinib, another next-generation TKI [6]. This is attributed to this compound's distinct macrocyclic structure and higher potency against these mutations [6] [8].
Repotrectinib is primarily metabolized by the enzyme CYP3A4 [1] [2]. When a CYP3A4 inhibitor is co-administered, it blocks this primary metabolic pathway, leading to a substantial increase in this compound concentrations in the bloodstream [3].
A dedicated drug interaction study found that co-administration with the strong CYP3A4 inhibitor itraconazole resulted in the following changes in this compound's pharmacokinetics [3]:
| Pharmacokinetic Parameter | Change with Itraconazole |
|---|---|
| AUC (Systemic Exposure) | 5.9-fold increase |
| Cmax (Peak Concentration) | 1.7-fold increase |
This elevated exposure increases the risk and severity of adverse reactions, which include dizziness, fatigue, cognitive disorders, hepatotoxicity, myalgia, and hyperuricemia [3] [4].
For research involving human subjects or clinical trial design, the following protocols are recommended to manage this interaction.
Before initiating this compound in a subject, discontinue strong or moderate CYP3A4 inhibitors for 3 to 5 elimination half-lives of the inhibitor drug to ensure it is sufficiently cleared from the body [5]. This workflow outlines the necessary steps:
The following substances should be avoided during this compound treatment due to their CYP3A4 inhibition potential [3]:
Implement enhanced safety monitoring for subjects who cannot avoid concomitant CYP3A4 inhibition.
For suspected toxicity related to increased this compound exposure, follow these guidelines [5]:
| Adverse Reaction | Recommended Management |
|---|---|
| Grade 3 Hepatotoxicity (ALT/AST >5x ULN) | Withhold until resolution to ≤ Grade 1. Resume at same dose if resolves within 4 weeks; otherwise, reduce dose. |
| Grade 4 Hepatotoxicity (ALT/AST >20x ULN) | Withhold until resolution to ≤ Grade 1. Resume at a reduced dose. Permanently discontinue if not resolved in 4 weeks. |
| Other Intolerable Grade 2/3/4 Reactions | Withhold until resolution to ≤ Grade 1. Resume at same or reduced dose, or permanently discontinue based on severity and recurrence. |
This compound's interaction with CYP3A4 inhibitors is a critical pharmacokinetic consideration. Management hinges on a mandatory washout period for inhibitors prior to dosing and strict avoidance during treatment. Vigilant safety monitoring is essential to mitigate the increased risk of toxicities from elevated drug exposure.
The following table summarizes the quantitative data on skeletal fractures from clinical trials of repotrectinib.
| Aspect | Details |
|---|---|
| Overall Incidence | 2.3% of patients in the pooled safety population (N=426) [1] [2] [3]. |
| Reported Sites | Ribs, feet, spine, acetabulum, sternum, and ankles [2] [3]. |
| Notable Risk Factors | Some fractures occurred at sites of pre-existing bone metastases and in areas that had received prior radiation therapy [4] [2]. |
While the exact biological mechanism is not fully elucidated, clinical observations provide critical insights for risk management.
The search results do not detail a specific molecular pathway for this compound-induced fractures. However, the consistent clinical observation that fractures occur at sites of metastasis and previous radiation points to two key factors [4] [2]:
The following diagram illustrates this proposed multi-factorial pathway leading to a fracture event.
For professionals designing clinical trials or monitoring plans, the following steps are recommended based on the prescribing information and clinical guidelines [4] [5] [6]:
The following table summarizes the spectrum of nervous system adverse reactions observed in the pooled safety population (N=426) from the TRIDENT-1 trial [1] [2]:
| Adverse Reaction | All Grades (%) | Grade 3 or 4 (%) |
|---|---|---|
| Any CNS Adverse Reaction | 77 | 4.5 [2] |
| Dizziness | 65 | 2.8 |
| Dysgeusia (taste disturbance) | 54 | 0 |
| Peripheral Neuropathy | 49 | 1.4 |
| Ataxia | 28 | 0.5 |
| Cognitive Impairment | 25 | 0.9 |
| Headache | 19 | 0 |
For clinical trial design and patient management protocols, consider the following approaches based on the observed safety profile.
Clinical Monitoring and Assessment
Dose Modification Guidelines Dose interruptions or reductions are effective management strategies. In the TRIDENT-1 trial, 38% of patients required a dose reduction, and 50% required a dose interruption, with dizziness being a commonly cited reason [5] [4]. The following workflow outlines a general management logic:
Supportive Care Considerations
What is the standard dosing schedule for repotrectinib? The recommended dosage for adult patients is 160 mg taken orally once daily for the first 14 days, followed by an increase to 160 mg taken twice daily from day 15 onward. This schedule is designed to manage time-dependent autoinduction and mitigate early-onset adverse reactions. Treatment continues until disease progression or unacceptable toxicity [1] [2] [3].
When should dose reduction be considered? Dose reduction is a key management strategy for specific adverse reactions. It should be implemented when adverse reactions are intolerable, reach a certain grade, or do not resolve with initial interventions like dose interruption. The table below details the dose reduction schedule.
Can this compound be taken with food? Yes. Pharmacokinetic studies and exposure-response analyses have shown that food status has minimal impact on the drug's efficacy and safety. Therefore, this compound can be administered with or without food [4] [5] [3].
The following table outlines the step-wise dose reduction protocol for managing adverse reactions. Two dose reductions are permitted below the starting dose [1] [3].
| Dose Level | Recommended Dosage |
|---|---|
| Starting Dose | 160 mg once daily (for first 14 days) |
| First Ongoing Dose | 160 mg twice daily (from day 15) |
| First Reduction | 120 mg once daily or 120 mg twice daily |
| Second Reduction | 80 mg once daily or 80 mg twice daily |
The following guide details recommended actions for specific adverse events (graded per CTCAE criteria) [1] [3].
| Adverse Reaction | Recommended Management & Dose Modification |
|---|
| Central Nervous System (CNS) Effects (e.g., dizziness, ataxia, cognitive disorders) | • Intolerable Grade 2: Withhold until ≤Grade 1/baseline, then resume at same or reduced dose. • Grade 3: Withhold until ≤Grade 1/baseline, then resume at a reduced dose. • Grade 4: Permanently discontinue. | | Hepatotoxicity | • Grade 3: Withhold until ≤Grade 1/baseline. Resume at same dose if resolved within 4 weeks; resume at reduced dose for recurrent events. • Grade 4: Withhold until ≤Grade 1/baseline. Resume at reduced dose if resolved within 4 weeks. • ALT/AST >3x ULN with bilirubin >1.5x ULN: Permanently discontinue. | | Interstitial Lung Disease (ILD)/Pneumonitis | • Any Grade: Withhold if suspected. Permanently discontinue if confirmed. | | Creatine Phosphokinase (CPK) Elevation | • CPK >5x ULN: Withhold until baseline or ≤2.5x ULN, then resume at same dose. • CPK >10x ULN (or 2nd occurrence of >5x ULN): Withhold until baseline or ≤2.5x ULN, then resume at a reduced dose. | | Hyperuricemia | • Grade 3 or 4: Withhold until improvement, then resume at same or reduced dose. |
Consistent laboratory monitoring is essential for patient safety and proactive management of potential adverse events [1] [3].
| Parameter | Baseline | During Treatment |
|---|
| Liver Function Tests (LFTs) (ALT, AST, Bilirubin) | Yes | Every 2 weeks for the first month, then monthly and as clinically indicated. | | Serum Creatine Phosphokinase (CPK) | Yes | Every 2 weeks for the first month, then periodically as clinically indicated. | | Uric Acid | Yes | Periodic monitoring during treatment. | | Pulmonary Symptoms | Assess history | Monitor for new or worsening symptoms indicative of ILD/pneumonitis. |
The diagram below summarizes the decision-making process for managing this compound treatment in response to adverse events.
The data below summarizes key safety findings from the TRIDENT-1 trial, which form the basis for recommended treatment modifications.
Table 1: Treatment Interruption and Modification Data from TRIDENT-1 Safety Population (N=426) [1] [2]
| Safety Parameter | Incidence | Notes |
|---|---|---|
| Any Adverse Reaction leading to Dose Interruption | 50% | -- |
| Any Adverse Reaction leading to Dose Reduction | 38% | -- |
| Any Adverse Reaction leading to Permanent Discontinuation | 7% | No single adverse reaction accounted for ≥1% of discontinuations [2]. |
| Most Common Adverse Reactions (≥20%) | Dizziness (65%), Dysgeusia (54%), Peripheral Neuropathy (49%), Constipation (38%), Dyspnea (30%), Fatigue (30%), Ataxia (28%), Cognitive Impairment (25%) | Most were Grade 1 or 2 [1]. |
Table 2: Management Guidelines for Key Adverse Events [1] [2] [3]
| Adverse Event | Recommended Management & Dose Modification |
|---|---|
| General Guidance | If an adverse reaction occurs, consider dose interruption until improvement/resolution, then resume at the same or reduced dose. For life-threatening recurrence, permanently discontinue [2]. |
| Central Nervous System (CNS) Effects (e.g., Dizziness, Ataxia) | Dizziness: Occurred in 65% of patients; 9% required interruption, 11% required dose reduction. Median time to onset: 7 days [2]. A 14-day lead-in at 160 mg QD helps patients acclimate before increasing to BID dosing [3]. | | Hepatotoxicity | Monitor liver tests (ALT/AST) before initiation, every 2 weeks during the first month, and monthly thereafter. For Grade 3 or 4 elevation, interrupt until recovery to ≤Grade 1, then resume at a reduced dose or permanently discontinue [4] [2]. | | Interstitial Lung Disease (ILD)/Pneumonitis | Permanently discontinue if any grade of ILD/pneumonitis is suspected [2]. | | Other Events (e.g., Myalgia with CPK elevation, Hyperuricemia) | For Grade 3 or 4 events, interrupt until recovery to ≤Grade 1, then resume at a reduced dose [2]. |
The following diagram illustrates the decision-making protocol for managing adverse events during repotrectinib treatment, based on the guidelines above.
For researchers designing clinical trials or monitoring programs, these practical insights from clinical experience are crucial.
| ALK Mutation | Lorlatinib Binding | Repotrectinib Binding | Comparative Outcome |
|---|---|---|---|
| F1174C | Lower binding energy | Higher binding energy | This compound > Lorlatinib [1] |
| F1174L | Lower binding energy | Higher binding energy | This compound > Lorlatinib [1] |
| F1174V | Similar to TPX-0131 | Greater binding energy | This compound > Lorlatinib [1] |
| G1202R | Developed to target G1202R [1] | Potent against lorlatinib-resistant compound mutations (e.g., G1202R + F1174C/L) [1] | This compound shows potential against complex resistance |
The differing binding affinities stem from the distinct chemical structures and design principles of these inhibitors.
The following diagram illustrates the conceptual relationship between different generations of ALK inhibitors and the resistance mutations they target.
The comparative binding data primarily comes from sophisticated computational structural biology techniques [1].
| Patient Population | Confirmed ORR (95% CI) | Median DOR (95% CI) | Median PFS (95% CI) | Intracranial ORR (in patients with measurable brain metastases) |
|---|
| ROS1 TKI-Naïve [1] [2] | 79% (n=71/71; 68-88%) | 34.1 months (25.6 - NE) | 35.7 months (27.4 - NE) | 89% (n=8/9; 95% CI, 52-100%) [1] [2] | | 1 Prior ROS1 TKI, No Chemo [1] [2] | 38% (n=21/56; 25-52%) | 14.8 months (7.6 - NE) | 9.0 months (6.8 - 19.6) | 38% (n=5/13; 95% CI, 14-68%) [1] | | With ROS1 G2032R Mutation (across 3 TKI-pretreated cohorts) [1] [2] | 59% (n=10/17; 33-82%) | - | - | - |
ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; NE: Not Estimable.
The data above comes from the registrational TRIDENT-1 trial (NCT03093116), a global, open-label, single-arm Phase 1/2 study [3].
ROS1 fusion-positive NSCLC [1].ROS1+ NSCLC. The trial included separate cohorts for TKI-naïve patients and those pretreated with one or two prior ROS1 TKIs. Patients with asymptomatic brain metastases were eligible [1] [3].This compound is a next-generation TKI designed to target ROS1, TRK, and ALK fusion proteins. Its compact, rigid macrocyclic structure allows it to bind more effectively to the kinase ATP-binding pocket than earlier, bulkier inhibitors like crizotinib. This unique design is key to its ability to overcome common resistance mutations [4].
ROS1 fusions and the recalcitrant ROS1 G2032R solvent-front mutation (SFM), which is a common resistance mechanism to crizotinib and entrectinib [4] [6].The following diagram illustrates the key mechanisms and evidence supporting this compound's efficacy.
At the recommended dose, the safety profile of this compound is considered manageable and consistent across reports [1] [2].
This compound represents a significant advancement in the treatment landscape for ROS1+ NSCLC. Its high ORR and unprecedented durability of response in TKI-naïve patients, combined with robust efficacy against challenging resistance mutations and CNS metastases, support its potential as a new standard of care. Its manageable safety profile allows for long-term administration with appropriate monitoring and supportive care.
The primary evidence for repotrectinib comes from the pivotal TRIDENT-1 trial [1]. The table below summarizes key efficacy outcomes:
| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
|---|---|---|---|
| TKI-naïve (n=71) | 79% (56/71) [1] | 34.1 months [2] | 35.7 months [1] |
| Prior ROS1 TKI (n=56) | 38% (21/56) [1] | 14.8 months [2] | 9.0 months [1] |
| With Brain Metastases (TKI-naïve) | 89% (8/9) intracranial ORR [1] | Data not specified | Data not specified |
As head-to-head trials are not available, Matching-Adjusted Indirect Comparisons (MAIC) have been used to contextualize this compound's performance, particularly for PFS. Note that these are not direct clinical trial results.
| Comparison | Outcome | Adjusted Hazard Ratio (HR) | 95% Confidence Interval |
|---|---|---|---|
| This compound vs. Crizotinib | Progression-Free Survival | HR 0.44 [3] [4] [5] | 0.29–0.67 [3] [4] [5] |
| This compound vs. Entrectinib | Progression-Free Survival | HR 0.57 [3] [4] | 0.36–0.91 [3] [4] |
These analyses suggest a statistically significant PFS benefit for this compound over earlier-generation TKIs, though differences in ORR and DOR were not statistically significant [3] [4].
Understanding the source of the efficacy data is critical for accurate interpretation.
The comparative data against crizotinib and entrectinib were generated using unanchored Matching-Adjusted Indirect Comparisons (MAIC) [3] [4]. This methodology is used in the absence of randomized head-to-head trials.
Figure 1: Workflow for Matching-Adjusted Indirect Comparison (MAIC). HR: Hazard Ratio; OR: Odds Ratio; PFS: Progression-Free Survival; DOR: Duration of Response; ORR: Objective Response Rate.
| Treatment Comparison | Adjusted Progression-Free Survival (PFS) Hazard Ratio (HR) [95% CI] | Adjusted Objective Response Rate (ORR) Odds Ratio (OR) [95% CI] |
|---|---|---|
| Repotrectinib vs. Crizotinib | HR = 0.44 [0.29, 0.67] [1] | OR = 1.68 [0.83, 3.40] [1] |
| This compound vs. Entrectinib | HR = 0.57 [0.36, 0.91] [1] | OR = 1.62 [0.79, 3.33] [1] |
Interpretation of the Data:
The indirect treatment comparison was conducted using a rigorous statistical methodology. The following diagram outlines the core workflow of an unanchored MAIC.
Methodology Details:
This compound's design is key to understanding its efficacy in comparison to earlier-generation TKIs.
While generally manageable, this compound has a distinct safety profile. The most common treatment-related adverse events are largely low-grade and include [2] [5]:
The product labeling recommends monitoring liver tests before starting treatment, every two weeks during the first month, and monthly thereafter [5].
| Patient Population | Intracranial Objective Response Rate (icORR) | Intracranial Duration of Response (icDOR) |
|---|---|---|
| TKI-naïve (with measurable baseline CNS metastases) | 89% (8/9 patients) [1] | Prolonged; specific median not reached in cited data [1] |
| TKI-pretreated (with measurable baseline CNS metastases) | 38% (5/13 patients) [1] | Data supported by systemic median DOR of 14.8 months [1] [2] |
| Patient Population | Confirmed Objective Response Rate (cORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
|---|---|---|---|
| ROS1 TKI-naïve (n=71) | 79% (68-88% CI) [1] [2] [3] | 34.1 months [1] | 35.7 months [1] |
| One prior ROS1 TKI, chemotherapy-naïve (n=56) | 38% (25-52% CI) [1] [2] [3] | 14.8 months [1] [2] | 9.0 months [1] [3] |
A 2025 population-adjusted indirect comparison study provides context against other approved ROS1 TKIs. In treatment-naïve patients, repotrectinib showed a statistically significant progression-free survival advantage over both crizotinib and entrectinib [4]:
While differences in Objective Response Rate (ORR) and Duration of Response (DoR) were not statistically significant, they numerically favored this compound [4].
Understanding the data requires knowledge of the trial methodology that generated it.
1. Study Design
2. Key Patient Cohorts & Endpoints The trial enrolled distinct cohorts based on treatment history. The primary efficacy populations were [1] [2] [3]:
3. Assessment Workflow The diagram below illustrates the key stages of patient progression through the trial and key assessment milestones.
This compound's high intracranial efficacy is attributed to its compact macrocyclic structure, designed to overcome two major challenges in ROS1+ NSCLC [3]:
Clinical evidence confirms this compound's activity against resistant disease. In patients with the ROS1 G2032R mutation who were previously treated with a TKI, the confirmed ORR was 59% [3]. Case reports also document its efficacy in challenging clinical scenarios, including activity against the D2033N mutation and in patients with meningeal carcinomatosis [7] [8].
The table below summarizes the key safety and efficacy metrics for ROS1 TKIs based on a recent systematic review and meta-analysis, as well as data from the TRIDENT-1 clinical trial [1] [2] [3].
| TKIs | Incidence of Systemic SAEs (Grade 3-5) | Most Common Specific Adverse Events (All Grades) | Objective Response Rate (ORR) in TKI-Naïve Patients | Median Progression-Free Survival (PFS) in TKI-Naïve Patients |
|---|---|---|---|---|
| Repotrectinib | 29% (95% CI, 24%–33%) [1] | Dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, cognitive disorders, muscular weakness [3] [4] | 79% (95% CI, 68%, 88%) [3] [4] | 35.7 months [5] [6] |
| Crizotinib | 43% (95% CI, 36%–49%) [1] | Visual effects, gastrointestinal adverse events [1] | ~70-80% (from historical trials) [5] | ~16 months (from historical trials) [5] |
| Entrectinib | 32% (95% CI, 28%–36%) [1] | Cognitive impairment, weight gain, fatigue [1] | ~70-80% (from historical trials) [5] | ~16 months (from historical trials) [5] |
| Lorlatinib | 39% (95% CI, 25%–55%) [1] | Edema, hypercholesterolemia, central nervous system effects (e.g., headache, mood changes) [1] | Information missing | Information missing |
| Unecritinib | 47% (95% CI, 38%–56%) [1] | Hepatotoxicity [1] | Information missing | Information missing |
| Taletrectinib | Information missing | Hepatotoxicity [1] | Information missing | Information missing |
This compound's Unique Neurological Toxicity Profile: The safety of this compound is closely tied to its potent inhibition of the TRK pathway, which is crucial for nervous system development and function [5]. This mechanism leads to a characteristic cluster of neurological AEs. Key toxicities include dizziness, dysgeusia (taste distortion), peripheral neuropathy, and ataxia (lack of coordination) [3] [4]. A notable and unique AE is withdrawal pain, where sudden discontinuation can lead to full-body pain due to rewiring of pain pathways [5].
Other ROS1 TKI Class Toxicities:
The comparative data primarily comes from two types of studies: a proportional meta-analysis and a phase 1/2 single-arm trial.
Proportional Meta-Analysis Methodology [1] [2]:
TRIDENT-1 Trial (NCT03093116) Design [3] [4]:
The diagram below illustrates how this compound's mechanism leads to its unique toxicity profile.
| Cohort | Median OS (Months) | OS Rates by Timepoint | Median PFS (Months) | Confirmed ORR | Median DoR (Months) | Intracranial ORR (icORR) |
|---|
| TKI-Naive (Primary Efficacy, N=71) | Not Reached (Median follow-up 44.6 mo) [1] | 12-mo: 91% 24-mo: 75% 36-mo: 69% 48-mo: 56% [1] | 31.1 [1] | 79% [1] | 36.8 [1] | 89% (n=8/9) [1] [2] | | TKI-Naive (Expanded Efficacy, N=121) | 74.6 [1] [2] | Information not specified in search results | 30.2 [1] [2] | Information not specified in search results | 33.6 [1] [2] | Information not specified in search results | | TKI-Pretreated (Primary Efficacy, N=56) | 25.1 [1] | 12-mo: 68% 24-mo: 51% 36-mo: 36% 48-mo: 36% [1] | 8.6 [1] | 41% [1] | 17.8 [1] | 38% (n=5/13) [1] [2] | | TKI-Pretreated (Expanded Efficacy, N=107) | 20.5 [1] [2] | Information not specified in search results | 9.2 [1] [2] | Information not specified in search results | 14.9 [1] [2] | Information not specified in search results |
ORR: Objective Response Rate; PFS: Progression-Free Survival; DoR: Duration of Response; OS: Overall Survival. Primary Efficacy Population: Patients who initiated repotrectinib before Oct 15, 2021. Expanded Efficacy Population: Includes additional patients who initiated treatment before Mar 29, 2023 [1] [2].
The data in the table above comes from the TRIDENT-1 trial (NCT03093116), an ongoing global, single-arm, phase 1/2 study. Here are the key methodological details [1] [3]:
This compound is a next-generation tyrosine kinase inhibitor (TKI) designed to target cancers driven by ROS1 (and NTRK) gene fusions [4].
This mechanism is illustrated in the following pathway diagram:
While head-to-head clinical trials are not available, an indirect statistical comparison (population-adjusted indirect treatment comparison) was conducted using data from respective clinical trials.